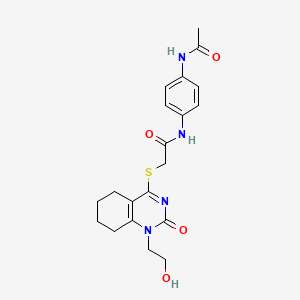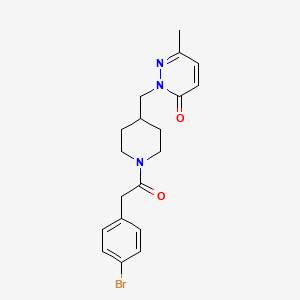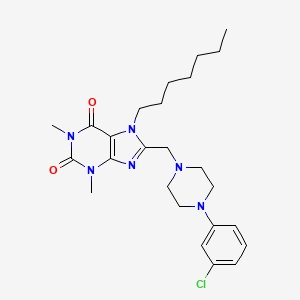![molecular formula C21H17ClN6O2 B2976861 N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine CAS No. 946298-37-9](/img/structure/B2976861.png)
N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine” is a complex organic compound. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It has been found in various studies related to the synthesis and evaluation of anticancer agents .
Scientific Research Applications
Cyclooxygenase (COX) Inhibition and Anti-inflammatory Applications
This compound has been studied for its potential as a COX inhibitor, which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound could provide therapeutic benefits for conditions characterized by inflammation, such as arthritis and rheumatism .
Anticancer Activity
Research has indicated that derivatives of benzodioxole, which is part of the compound’s structure, have shown cytotoxic activity against cancer cell lines. This suggests that NCGC00308955-01 could be a candidate for further investigation in cancer therapy, particularly in targeting specific cancer types where the compound’s action on cellular pathways could induce apoptosis or inhibit proliferation .
Antioxidant Properties
Compounds with benzodioxole structures have been associated with antioxidant properties. Antioxidants are vital in combating oxidative stress, which can lead to chronic diseases. The potential antioxidant activity of NCGC00308955-01 could be harnessed in the prevention or treatment of diseases caused by oxidative damage .
Molecular Design and Simulation
The compound’s unique structure makes it a valuable entity in computational chemistry for molecular design and simulation. It can be used to model interactions with biological targets, predict biological activity, and aid in the design of new molecules with desired therapeutic effects .
Immunotherapy Research
NCGC00308955-01 may have applications in immunotherapy research, particularly in the design of novel vaccines or adjuvants that can enhance the immune response against specific pathogens or cancer cells. Its molecular framework could be modified to improve immunogenicity or stability of vaccine candidates .
Drug Delivery Systems
The structural features of NCGC00308955-01 could be exploited in the development of drug delivery systems. For instance, its incorporation into nanoparticles or liposomes could improve the delivery of therapeutic agents to target sites, enhancing efficacy and reducing side effects .
Organic Certification and Agricultural Applications
While not directly related to the compound itself, the research methodologies and analytical techniques used in studying NCGC00308955-01 can be applied in the organic certification process. This includes the identification and quantification of organic compounds in agricultural products .
Computational Chemistry and Biology Education
Lastly, the compound serves as an excellent case study in educational settings, particularly in computational chemistry and biology courses. It provides a real-world example of how molecular properties can influence biological activity and therapeutic potential, thereby enriching the learning experience for students .
properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chloro-2-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-8-14(22)3-4-15(12)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-2-5-16-17(9-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGVFXCDFCGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chloro-2-methylphenyl)pteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)
![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)

![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2976791.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-[2-(morpholin-4-yl)ethyl]-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2976801.png)